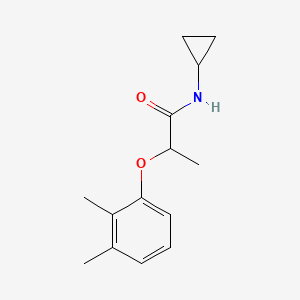![molecular formula C19H22ClNO6 B6127401 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid](/img/structure/B6127401.png)
4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid is a complex organic compound that combines a morpholine ring with a chloronaphthalene moiety through an oxypropyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine typically involves the following steps:
Formation of the Chloronaphthalene Intermediate: The initial step involves the chlorination of naphthalene to form 4-chloronaphthalene.
Oxypropylation: The 4-chloronaphthalene is then reacted with 3-chloropropanol in the presence of a base to form 4-(3-chloropropoxy)naphthalene.
Morpholine Introduction: The final step involves the reaction of 4-(3-chloropropoxy)naphthalene with morpholine under basic conditions to yield 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the chloronaphthalene moiety to a naphthalene derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloronaphthalene site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with various functional groups.
科学研究应用
4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxypropyl linker and morpholine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.
相似化合物的比较
Similar Compounds
4-(3-Chloropropoxy)naphthalene: A precursor in the synthesis of 4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine.
4-Chloronaphthalene: The starting material for the synthesis.
Morpholine: A common structural motif in many bioactive compounds.
Uniqueness
4-[3-(4-Chloronaphthalen-1-yl)oxypropyl]morpholine is unique due to the combination of the chloronaphthalene moiety with the morpholine ring through an oxypropyl linker. This structure imparts specific chemical and physical properties that can be exploited in various applications, particularly in the design of novel therapeutic agents and advanced materials.
属性
IUPAC Name |
4-[3-(4-chloronaphthalen-1-yl)oxypropyl]morpholine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO2.C2H2O4/c18-16-6-7-17(15-5-2-1-4-14(15)16)21-11-3-8-19-9-12-20-13-10-19;3-1(4)2(5)6/h1-2,4-7H,3,8-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLSAGCPDGCTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-(DIFLUOROMETHOXY)-N-[3-(12-OXAZOL-5-YL)PHENYL]BENZAMIDE](/img/structure/B6127320.png)
![5-[[3-[1-(4-Chlorophenyl)cyclobutyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B6127322.png)
![2-[4-[(5-methyl-1H-pyrazol-3-yl)methyl]-1-[(6-methylpyridin-2-yl)methyl]piperazin-2-yl]ethanol](/img/structure/B6127329.png)
![2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol](/img/structure/B6127340.png)
![3-isopropyl-5-[4-methoxy-3-(methoxymethyl)phenyl]-1-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6127344.png)
![1-(3-methoxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6127352.png)
![1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B6127365.png)
![2-{[4-ISOPROPYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(4-METHOXYPHENYL)ACETAMIDE](/img/structure/B6127374.png)
![3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6127382.png)
![1-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B6127388.png)
![7-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B6127395.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B6127397.png)
![ethyl (4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-morpholinyl)acetate](/img/structure/B6127409.png)

